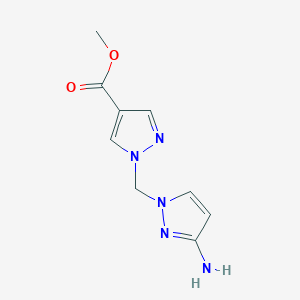![molecular formula C15H11Cl3O3 B7761890 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride](/img/structure/B7761890.png)
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride is an organic compound with the molecular formula C15H11Cl3O3. It is a chlorinated aromatic compound that features both ether and ester functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride typically involves the reaction of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane (DCM) or chloroform
Temperature: Reflux (approximately 40-60°C)
Duration: Several hours (typically 4-6 hours)
Catalyst: None required, but pyridine can be used to neutralize the HCl formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alcohols, amines, and thiols in the presence of a base (e.g., triethylamine) or under acidic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols/Aldehydes: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially altering their function. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride
- 3-[(2,5-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride
- 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride
Uniqueness
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-12-6-5-9(15(18)19)7-10(12)8-21-13-4-2-3-11(16)14(13)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSGXMXTWWDJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7761811.png)

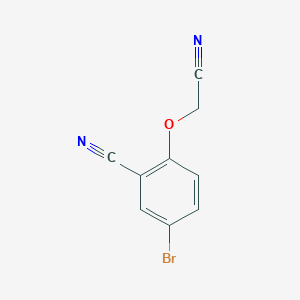
![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)

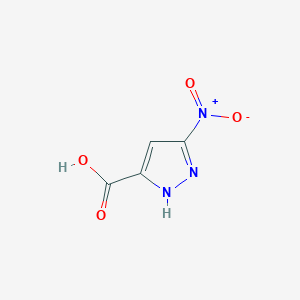
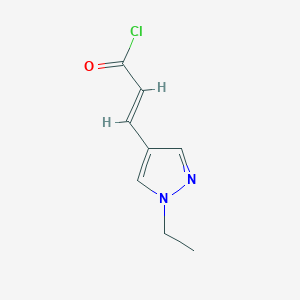
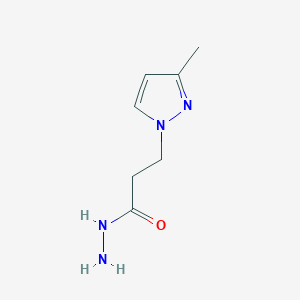

![4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride](/img/structure/B7761888.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR](/img/structure/B7761894.png)
![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)

